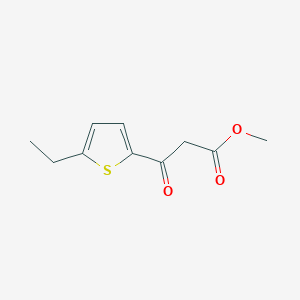
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method is the reaction of 5-ethylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-thienyl)-3-oxopropanoate: Similar structure but with a different substitution pattern on the thiophene ring.
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate: Similar compound with an ethyl ester group instead of a methyl ester group.
Methyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate: Similar compound with a methyl group instead of an ethyl group on the thiophene ring
Uniqueness
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the thiophene ring can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .
Biological Activity
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
Molecular Formula : C12H14O3S
Molecular Weight : 238.30 g/mol
IUPAC Name : this compound
SMILES Notation : CCOC(=O)C(C(=O)OC)C1=CC=C(SC=C1)C=C2
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : The ethylthiophene moiety is synthesized through a reaction involving thiophene derivatives.
- Esterification : The compound is obtained by esterification of the corresponding carboxylic acid with methanol, using an acid catalyst such as sulfuric acid under reflux conditions.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.
Biological Activity
This compound exhibits several biological activities, which can be summarized as follows:
Antioxidant Activity
Research indicates that compounds with thiophene structures often possess antioxidant properties. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory conditions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry reported that compounds similar to this compound demonstrated significant radical scavenging activity, which was attributed to the presence of the thiophene ring structure .
- Anti-inflammatory Research :
- Antimicrobial Studies :
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12O3S/c1-3-7-4-5-9(14-7)8(11)6-10(12)13-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
FBFMMZXEWRUXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















